molecular formula C10H14BrNO3 B12779134 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol CAS No. 677277-62-2

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B12779134
CAS No.: 677277-62-2
M. Wt: 276.13 g/mol
InChI Key: PCSKDXWCLQXURQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of substituted phenethylamines. It features a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring. This compound is structurally related to other phenethylamines and has been studied for its potential psychoactive effects.

Preparation Methods

The synthesis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:

    Grignard Reaction: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.

    α-Bromination: The ketone is brominated at the alpha position using bromine or a brominating agent.

    Reaction with Hexamethylenetetramine: The α-brominated intermediate reacts with hexamethylenetetramine to form the primary amine.

    Acid Hydrolysis: The final step involves acid hydrolysis to obtain this compound.

Chemical Reactions Analysis

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects on neurotransmitter systems.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the field of psychoactive substances.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. The compound’s molecular structure allows it to bind to these receptors and modulate their activity, leading to altered perception and mood .

Comparison with Similar Compounds

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is similar to other substituted phenethylamines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

677277-62-2

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4,8,13H,5,12H2,1-2H3

InChI Key

PCSKDXWCLQXURQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(CN)O)OC)Br

Origin of Product

United States

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